molecular formula C11H15N5 B8048507 N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine

N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine

Cat. No.: B8048507
M. Wt: 217.27 g/mol
InChI Key: MMCBMBUPUCAKIL-UHFFFAOYSA-N
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Description

N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine is a chemical compound characterized by its unique structure, which includes a triazole ring and a benzene-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine typically involves the reaction of 5-propyl-1H-[1,2,4]triazol-3-ylamine with benzene-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with continuous monitoring of reaction parameters. The use of advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine is unique due to its specific structural features. Similar compounds include:

  • 1H-1,2,4-Triazole-3-amine, 1-propyl-

  • 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

  • (5-propyl-1H-1,2,4-triazol-3-yl)hydrazine

These compounds share the triazole ring but differ in their substituents and functional groups, leading to variations in their properties and applications.

Properties

IUPAC Name

3-N-(5-propyl-1H-1,2,4-triazol-3-yl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-2-4-10-14-11(16-15-10)13-9-6-3-5-8(12)7-9/h3,5-7H,2,4,12H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCBMBUPUCAKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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